molecular formula C16H14N4S B2953802 5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 477888-82-7

5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B2953802
CAS RN: 477888-82-7
M. Wt: 294.38
InChI Key: FLNVTPWQXXHJIQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine (DMPPT) is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of organic compounds with a wide range of applications in medicine, agriculture, and other areas. DMPPT is a promising compound due to its unique structure, which enables it to interact with various biological targets. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the potential future directions of DMPPT.

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated efficient synthetic protocols for creating pyrazolo[1,5-a]pyrimidines and their derivatives, which have shown significant biological activities. For instance, studies have highlighted the regioselectivity of 1,3-dipolar cycloadditions leading to the synthesis of pyrazolo[1,5-a]pyrimidines with notable antimicrobial properties against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016). Furthermore, these compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscoring their potential in drug development and therapeutic applications.

Antitumor Properties

Several pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro antitumor activity. For example, compounds synthesized through various chemical reactions were tested against human cancer cell lines, revealing some derivatives with potent cytotoxic activities comparable to established chemotherapy drugs (El-Naggar, Hassan, Awad, & Mady, 2018). This highlights the potential of pyrazolo[1,5-a]pyrimidine scaffolds in the design of new anticancer agents.

Mechanism of Action

properties

IUPAC Name

5,7-dimethyl-2-(3-pyrrol-1-ylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-11-9-12(2)20-15(17-11)10-13(18-20)16-14(5-8-21-16)19-6-3-4-7-19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNVTPWQXXHJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=C(C=CS3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

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